

(±)-2-Chloropropionyl-d4 Chloride: Technical Guide & Application Protocol

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Compound of Interest

Compound Name: (±)-2-Chloropropionyl--d4 Chloride

CAS No.: 1219794-98-5

Cat. No.: B572878

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Core Identity & Physicochemical Profile[1][2][3][4]

Compound Name: (±)-2-Chloropropionyl-2,3,3,3-d4 Chloride CAS Registry Number:1219794-98-5 Unlabeled Analog CAS: 7623-09-8 Chemical Formula: C

D

Cl

O Molecular Weight: 130.99 g/mol (approximate, dependent on isotopic enrichment)[1]

Structural Significance

This compound is the fully deuterated (carbon skeleton) isotopologue of 2-chloropropionyl chloride.[2] It features deuterium substitution at the methyl (C3) and alpha (C2) positions.

- Alpha-Deuteration (C2): Critical for modulating the Kinetic Isotope Effect (KIE) during metabolic oxidation or hydrolysis.

- Acyl Chloride Moiety: Highly reactive electrophile used to introduce the deuterated chloropropionyl group into amines (forming amides) or alcohols (forming esters).

Technical Specifications Table

Property	Specification	Notes
Appearance	Colorless to pale yellow liquid	Lachrymator; fumes in moist air.
Isotopic Purity	98 atom % D	Critical for quantitative metabolic studies.
Chemical Purity	95%	Major impurity is typically the hydrolyzed acid.
Boiling Point	~109–111 °C (lit. unlabeled)	Isotope effect on BP is negligible for handling.
Density	~1.3 g/mL	Denser than water; sinks and hydrolyzes.
Solubility	DCM, THF, Toluene, Et2O	Reacts violently with water and alcohols.

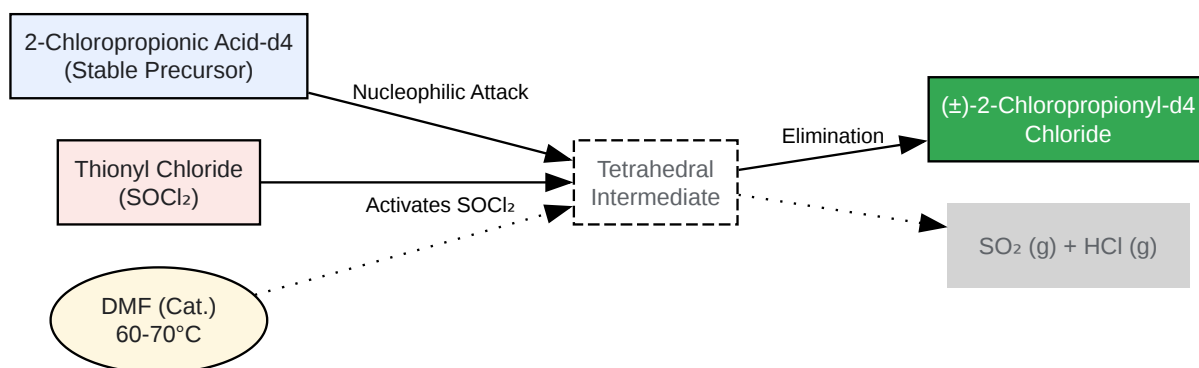
Synthesis & Manufacturing Logic

The synthesis of (±)-2-Chloropropionyl-d4 Chloride typically follows a "late-stage activation" strategy. The deuterated carboxylic acid precursor is converted into the acid chloride immediately prior to use or packaging to minimize hydrolysis.

Synthetic Pathway (Graphviz)

The following diagram illustrates the standard laboratory conversion from the stable deuterated acid precursor using Thionyl Chloride (

).



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Figure 1: Chlorination of 2-Chloropropionic Acid-d4 to the Acyl Chloride using Thionyl Chloride.

Expert Commentary on Synthesis

- **Catalysis:** A catalytic amount of N,N-Dimethylformamide (DMF) is often required. DMF reacts with
to form the Vilsmeier-Haack reagent (chloroiminium ion), which is a more potent chlorinating agent than
alone.
- **Purification:** The byproducts (
and
) are gases, allowing for purification by simple distillation or inert gas purging. This "clean" workup is essential for maintaining isotopic purity.

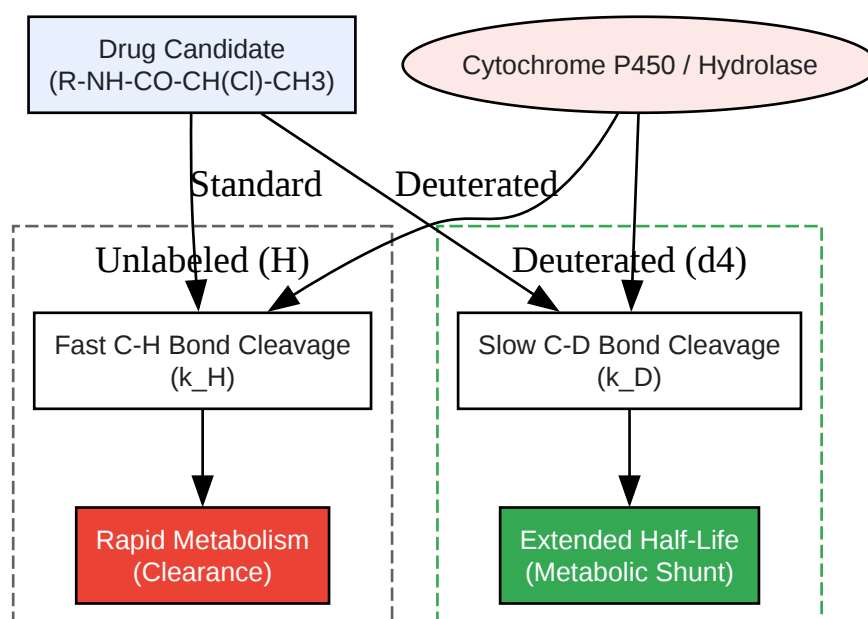
Applications in Drug Development[1][2]

Metabolic Stability & The Kinetic Isotope Effect (KIE)

The primary utility of this reagent is to introduce a deuterated handle into a drug candidate. The C-D bond is significantly stronger than the C-H bond (bond dissociation energy: ~341 kJ/mol vs. ~338 kJ/mol, with a lower zero-point energy).

- Mechanism: Replacing Hydrogen with Deuterium at the alpha-position (C2) slows down cytochrome P450-mediated oxidative dehalogenation or hydrolysis.
- Outcome: This can extend the half-life () of the drug and reduce the formation of potentially toxic metabolites.

Mechanism of Action (Graphviz)



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Figure 2: Impact of Deuterium substitution on metabolic clearance rates (Primary Kinetic Isotope Effect).

Handling & Experimental Protocols

Safety Hazards

- Corrosive: Causes severe skin burns and eye damage (H314).[3]
- Lachrymator: Extremely irritating to mucous membranes.
- Reactivity: Reacts violently with water to release HCl gas.

Standard Acylation Protocol

Use this protocol to derivatize an amine-containing API with (±)-2-Chloropropionyl-d4 Chloride.

Reagents:

- Target Amine (1.0 eq)
- (±)-2-Chloropropionyl-d4 Chloride (1.1 – 1.2 eq)
- Triethylamine (TEA) or DIPEA (1.5 – 2.0 eq)
- Dichloromethane (DCM), Anhydrous

Step-by-Step Methodology:

- Preparation: Flame-dry a round-bottom flask and purge with Argon.
- Dissolution: Dissolve the Target Amine and TEA in anhydrous DCM. Cool the solution to 0°C using an ice bath. Rationale: Cooling controls the exotherm of the acylation and minimizes side reactions.
- Addition: Add (±)-2-Chloropropionyl-d4 Chloride dropwise via syringe. Caution: Evolution of HCl salts (white smoke) may occur if base is insufficient, but TEA-HCl typically precipitates.
- Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LC-MS.
- Quench: Quench carefully with saturated solution.
- Extraction: Extract with DCM (3x), dry organic layers over , and concentrate.

References

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Sources

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